molecular formula C21H25ClO5 B611370 Tianagliflozin CAS No. 1461750-27-5

Tianagliflozin

Cat. No.: B611370
CAS No.: 1461750-27-5
M. Wt: 392.9 g/mol
InChI Key: YCEUTZKYUQXUCF-JLBFBPAZSA-N
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Description

Tianagliflozin is a small-molecule drug that functions as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. It is primarily being developed for the treatment of type 2 diabetes mellitus. By inhibiting SGLT2, this compound reduces glucose reabsorption in the kidneys, thereby lowering blood glucose levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tianagliflozin involves multiple steps, including the preparation of intermediates. One method involves a five-step reaction sequence starting with the iodination of a precursor compound . The synthetic route is designed to ensure high yield and low impurity content.

Industrial Production Methods: For industrial production, the preparation method has been optimized to control particle sizes and ensure blend uniformity of active ingredients. This method is suitable for mass production and involves controlling the particle sizes of metformin hydrochloride and this compound .

Chemical Reactions Analysis

Types of Reactions: Tianagliflozin undergoes various chemical reactions, including oxidation and substitution reactions. For instance, during its synthesis, an oxidation step using a combination of dimethyl sulfoxide and acetic anhydride is employed .

Common Reagents and Conditions:

    Oxidation: Dimethyl sulfoxide and acetic anhydride.

    Substitution: Iodination reagents for intermediate preparation.

Major Products: The major product of these reactions is this compound itself, with intermediates formed during the synthesis process .

Scientific Research Applications

Tianagliflozin has several scientific research applications:

Mechanism of Action

Tianagliflozin exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidney. This inhibition reduces the reabsorption of filtered glucose, leading to increased glucose excretion in the urine. The molecular target is the SGLT2 protein, and the pathway involves the reduction of renal glucose reabsorption .

Comparison with Similar Compounds

  • Canagliflozin
  • Dapagliflozin
  • Empagliflozin

Comparison: Tianagliflozin is unique in its dual inhibition of both SGLT1 and SGLT2, whereas other similar compounds primarily target SGLT2. This dual inhibition may offer additional therapeutic benefits in glucose regulation .

This compound stands out due to its higher potency in inhibiting SGLT2 compared to other inhibitors, with a lower IC50 value, indicating greater efficacy at lower concentrations .

Properties

CAS No.

1461750-27-5

Molecular Formula

C21H25ClO5

Molecular Weight

392.9 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C21H25ClO5/c1-3-26-16-7-4-13(5-8-16)10-15-11-14(6-9-17(15)22)21-20(25)19(24)18(23)12(2)27-21/h4-9,11-12,18-21,23-25H,3,10H2,1-2H3/t12-,18-,19+,20-,21+/m1/s1

InChI Key

YCEUTZKYUQXUCF-JLBFBPAZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O)O)O)Cl

SMILES

C[C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@H](C2=CC(CC3=CC=C(OCC)C=C3)=C(Cl)C=C2)O1

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)C)O)O)O)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tianagliflozin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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